Lithium, 1H-inden-1-yl-
Overview
Description
Lithium, 1H-inden-1-yl- is an organolithium compound with the molecular formula C9H7Li. It is a derivative of indene, where the lithium atom is bonded to the 1-position of the indene ring. This compound is of interest in organic synthesis due to its reactivity and utility as a nucleophile in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium, 1H-inden-1-yl- can be synthesized through the reaction of indene with an organolithium reagent such as n-butyllithium. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive lithium compound from reacting with moisture or oxygen. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity .
Industrial Production Methods
While specific industrial production methods for Lithium, 1H-inden-1-yl- are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reactors and ensuring stringent control of reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
Lithium, 1H-inden-1-yl- undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can add to electrophiles such as carbonyl compounds, forming new carbon-carbon bonds.
Substitution Reactions: It can participate in substitution reactions where the lithium atom is replaced by another group.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include aldehydes and ketones, with the reaction typically carried out in THF at low temperatures.
Substitution Reactions: Halogenated compounds are often used as substrates, with the reaction occurring in polar aprotic solvents.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, nucleophilic addition to a carbonyl compound would yield an alcohol, while substitution reactions could produce a variety of substituted indene derivatives .
Scientific Research Applications
Lithium, 1H-inden-1-yl- has several applications in scientific research:
Organic Synthesis: It is used as a nucleophile in the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules.
Catalysis: It can act as a catalyst or catalyst precursor in various organic reactions.
Material Science: It is explored for its potential in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism by which Lithium, 1H-inden-1-yl- exerts its effects involves its role as a nucleophile. The lithium atom in the compound is highly reactive, allowing it to attack electrophilic centers in other molecules. This nucleophilic attack leads to the formation of new bonds and the transformation of the reactants into desired products. The specific molecular targets and pathways depend on the nature of the electrophile and the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Lithium, 1H-inden-2-yl-: Another organolithium compound where the lithium atom is bonded to the 2-position of the indene ring.
Lithium, 1H-naphthalen-1-yl-: A related compound where the lithium atom is bonded to the 1-position of the naphthalene ring.
Uniqueness
Lithium, 1H-inden-1-yl- is unique due to its specific reactivity and the position of the lithium atom on the indene ring. This positioning influences its nucleophilicity and the types of reactions it can undergo, making it distinct from other organolithium compounds .
Properties
IUPAC Name |
lithium;1H-inden-1-ide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7.Li/c1-2-5-9-7-3-6-8(9)4-1;/h1-7H;/q-1;+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWZPYPYUFXZTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[CH-]1C=CC2=CC=CC=C21 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Li | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455657 | |
Record name | Lithium, 1H-inden-1-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20669-47-0 | |
Record name | Lithium, 1H-inden-1-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Inden-1-yllithium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.